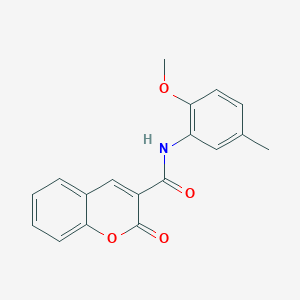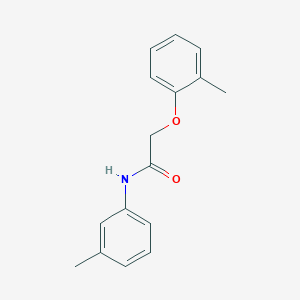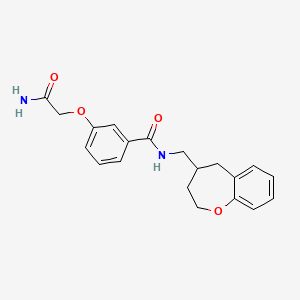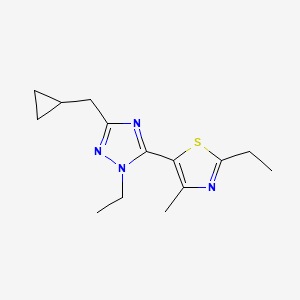![molecular formula C17H15FN2O2 B5661597 N-[4-(acetylamino)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5661597.png)
N-[4-(acetylamino)phenyl]-3-(4-fluorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
"N-[4-(acetylamino)phenyl]-3-(4-fluorophenyl)acrylamide" refers to a compound within the broader class of acrylamides, known for their applications in polymerization and potential biological activities. The interest in this compound lies in its structural specificity, incorporating both acetylamino and fluorophenyl groups, which could influence its reactivity and interaction with various biological molecules.
Synthesis Analysis
The synthesis of acrylamide derivatives typically involves reactions such as the Claisen-Schmidt condensation, which allows for the formation of carbon-carbon double bonds adjacent to carbonyl groups, a characteristic structural feature of acrylamides. An example of this process can be seen in the preparation of 3-(Substitutedphenyl)-N-(4H-1,2,4-triazol-4-yl)acrylamide compounds through the reaction of 4-amino-1,2,4-Triazole with Acetyl Chloride followed by Claisen-Schmidt Condensation with different aromatic aldehydes (Patel & Panchal, 2012).
Molecular Structure Analysis
The molecular structure and conformation of acrylamide derivatives are crucial for understanding their chemical reactivity and interaction with other molecules. X-ray diffraction and density functional theory (DFT) quantum-chemical calculations have been utilized to investigate the structural characteristics of similar compounds. For example, the study of Z/E-Isomerism in acrylonitrile derivatives has provided insights into the effects of molecular conformation on stability and intermolecular interactions (Tammisetti et al., 2018).
Chemical Reactions and Properties
Acrylamide derivatives undergo various chemical reactions, including polymerization and interactions with nucleophiles. Their reactivity can be influenced by the presence of electron-withdrawing or donating groups within the molecule. The study of copper-catalyzed radical aminoarylation of acrylamides with N-fluorobenzenesulfonimide (NFSI) demonstrates the potential for creating complex molecular architectures through radical-mediated pathways (Xia et al., 2016).
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility and phase behavior, are essential for their application in various fields. Studies on the solubilities of related compounds in different solvents provide valuable data for process design and application in polymer science. The solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide in methanol–ethanol solution has been investigated, offering insights into the solid–liquid equilibrium essential for industrial product and process design (Yao et al., 2010).
Chemical Properties Analysis
The chemical properties of acrylamide derivatives, including reactivity and interaction with biological molecules, are of significant interest. The modulation of histone acetylation by derivatives indicates potential biological activity, which could have implications in fields such as cancer therapy (Kraker et al., 2003). Furthermore, the synthesis and characterization of specific acrylamide monomers provide foundational information for understanding the molecular basis of their reactivity and potential applications (Barım & Akman, 2019).
Eigenschaften
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-12(21)19-15-7-9-16(10-8-15)20-17(22)11-4-13-2-5-14(18)6-3-13/h2-11H,1H3,(H,19,21)(H,20,22)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRDZWCUGARFII-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4S*)-4-cyclopropyl-1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B5661516.png)

methanone](/img/structure/B5661535.png)
![8-chloro-2-(2-furyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B5661539.png)
![2-{2-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5661542.png)



![N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5661574.png)
![N-methyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-(3-thienylmethyl)acetamide](/img/structure/B5661576.png)
![(3S*,4R*)-1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5661587.png)
![N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B5661592.png)

![N,N,4-trimethyl-5-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5661609.png)